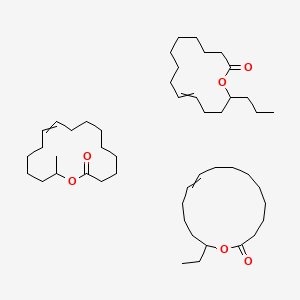
Mannanase
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mannanase, also known as β-mannanase, is an enzyme that catalyzes the hydrolysis of mannans, which are polysaccharides composed of mannose units. Mannans are found in the hemicellulose fraction of lignocellulosic biomass, such as softwoods and plant seeds. This compound breaks down the β-1,4-mannosidic linkages in mannans, producing mannooligosaccharides and mannose .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mannanase can be produced through microbial fermentation using various microorganisms, including bacteria, fungi, and actinomycetes. The production process typically involves the following steps:
Isolation and Screening: Microorganisms capable of producing this compound are isolated from natural sources and screened for high enzyme activity.
Fermentation: Selected microorganisms are cultured in a suitable medium containing carbon and nitrogen sources. .
Purification: The enzyme is purified from the fermentation broth using techniques such as centrifugation, filtration, and chromatography.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation using bioreactors. The process includes:
Inoculum Preparation: A seed culture of the selected microorganism is prepared and used to inoculate the production bioreactor.
Fermentation: The bioreactor is operated under controlled conditions to ensure optimal growth and enzyme production. .
Downstream Processing: The fermentation broth is processed to recover and purify the enzyme.
Analyse Des Réactions Chimiques
Types of Reactions
Mannanase primarily catalyzes the hydrolysis of β-1,4-mannosidic linkages in mannans. The enzyme can also act on other substrates, such as galactomannans, glucomannans, and galactoglucomannans .
Common Reagents and Conditions
The hydrolysis reaction catalyzed by this compound typically occurs under mild conditions, such as:
pH: Optimal pH range is usually between 4.5 and 7.5.
Temperature: Optimal temperature range is between 40°C and 60°C.
Major Products
The major products of this compound-catalyzed hydrolysis are mannooligosaccharides and mannose. These products have various applications in food, feed, and biofuel industries .
Applications De Recherche Scientifique
Mannanase has a wide range of applications in scientific research and industry, including:
Food Industry: Used to improve the texture and quality of food products, such as coffee, chocolate, and bakery items
Animal Feed: Enhances the digestibility of feed by breaking down mannans in feed ingredients, leading to improved nutrient absorption and animal growth
Biofuel Production: Facilitates the conversion of lignocellulosic biomass into fermentable sugars, which can be used to produce bioethanol
Pulp and Paper Industry: Used in the biobleaching process to reduce the use of harsh chemicals and improve the quality of paper products
Pharmaceuticals: Employed in the production of mannooligosaccharides, which have prebiotic properties and potential health benefits
Mécanisme D'action
Mannanase exerts its effects by cleaving the β-1,4-mannosidic linkages in mannans. The enzyme binds to the substrate and catalyzes the hydrolysis reaction through a series of steps:
Substrate Binding: The enzyme binds to the mannan substrate at the active site.
Product Release: The products are released from the enzyme, allowing it to bind to another substrate molecule.
Comparaison Avec Des Composés Similaires
Xylanase: Hydrolyzes xylans, another type of hemicellulose found in plant cell walls.
Cellulase: Hydrolyzes cellulose, the main structural component of plant cell walls.
β-Glucosidase: Hydrolyzes β-glucosidic linkages in various substrates.
α-Galactosidase: Hydrolyzes α-galactosidic linkages in galactomannans and other substrates.
Mannanase is unique in its ability to specifically target and hydrolyze mannans, making it valuable for applications that require the breakdown of these polysaccharides .
Propriétés
Numéro CAS |
37288-54-3 |
|---|---|
Formule moléculaire |
C48H84O6 |
Poids moléculaire |
757.2 g/mol |
Nom IUPAC |
15-ethyl-1-oxacyclopentadec-10-en-2-one;16-methyl-1-oxacyclohexadec-10-en-2-one;14-propyl-1-oxacyclotetradec-10-en-2-one |
InChI |
InChI=1S/3C16H28O2/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(17)18-15;1-2-15-13-11-9-7-5-3-4-6-8-10-12-14-16(17)18-15;1-2-12-15-13-10-8-6-4-3-5-7-9-11-14-16(17)18-15/h3,5,15H,2,4,6-14H2,1H3;5,7,15H,2-4,6,8-14H2,1H3;6,8,15H,2-5,7,9-14H2,1H3 |
Clé InChI |
YVLRMFRJNUXZQR-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC=CCCCCCCCC(=O)O1.CCC1CCCC=CCCCCCCCC(=O)O1.CC1CCCCC=CCCCCCCCC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.0^{1,13.0^{4,12.0^{5,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol](/img/structure/B13386946.png)

![1-Cyclopropyl-1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]decan-1-ol;5-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]nonan-5-ol;5-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]undecan-5-ol;1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pentan-1-ol](/img/structure/B13386973.png)
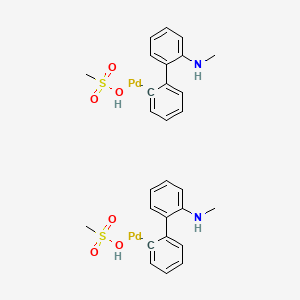
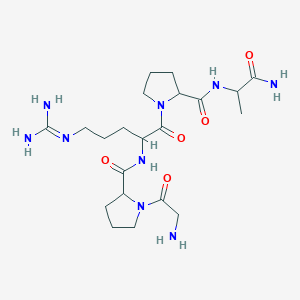
![N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B13386985.png)
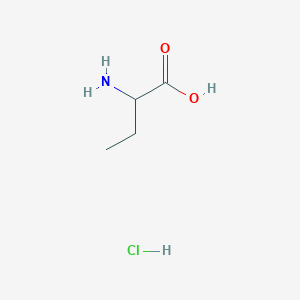
![1-(2-aminoacetyl)-N-[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B13386998.png)
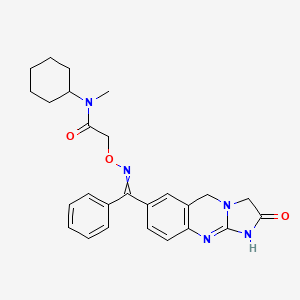
![3-{2-[(2-Tert-butyl-phenylaminooxalyl)-amino]-propionylamino}-4-oxo-5-(2,3,5,6-tetrafluoro-phenoxy)-pentanoic acid](/img/structure/B13387013.png)
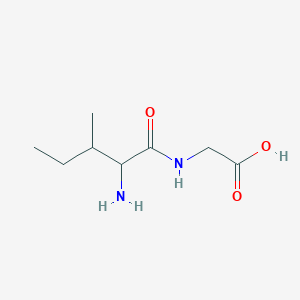
![(S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole; 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Quinoline](/img/structure/B13387026.png)
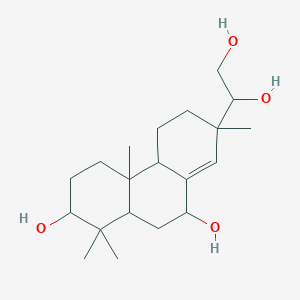
![(2S)-2-[(2S,3S)-2-{[(benzyloxy)carbonyl]amino}-3-methylpentanamido]-3-phenylpropanoic acid](/img/structure/B13387034.png)
